3-(Hydroxymethyl)azetidine-3-carboxylic acid (CAS 2551118-37-5): A Technical Guide to Divergent Functionalization in Medicinal Chemistry
3-(Hydroxymethyl)azetidine-3-carboxylic acid (CAS 2551118-37-5): A Technical Guide to Divergent Functionalization in Medicinal Chemistry
As medicinal chemistry pivots toward highly sp³-rich, conformationally constrained scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged bioisostere[1]. Specifically, 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride (CAS 2551118-37-5) represents a highly functionalized, dense molecular hub[2]. By possessing three orthogonal reactive centers—a secondary amine, a primary alcohol, and a carboxylic acid—this building block enables rapid access to complex spirocycles, PROTAC linkers, and constrained peptidomimetics[3][4].
As an application scientist bridging the gap between raw chemical synthesis and advanced drug discovery, I have structured this guide to detail the physicochemical rationale, structural dynamics, and self-validating synthetic protocols required to successfully harness this compound.
Physicochemical Profiling & Structural Dynamics
Understanding the causality behind the reactivity of 3-(Hydroxymethyl)azetidine-3-carboxylic acid requires analyzing its inherent ring strain and electronic distribution. The four-membered azetidine ring possesses a calculated ring strain of approximately 25.2 kcal/mol, which is significantly higher than that of piperidine (~0 kcal/mol)[1].
This extreme strain impacts the hybridization of the nitrogen atom, increasing its s-character. Consequently, the pyramidal inversion of the nitrogen is facile at room temperature, and its basicity is subtly modulated, making it an excellent bioisosteric replacement to tune pharmacokinetic behavior[1][3]. Furthermore, the 3,3-disubstitution eliminates the metabolic soft spot typically associated with C–H oxidation at the 3-position, thereby enhancing the in vivo half-life of derived drug candidates[3][4].
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 2551118-37-5[2] | Unique identifier for the hydrochloride salt form. |
| Molecular Formula | C₅H₁₀ClNO₃[2] | Represents the HCl salt, which ensures bench-stable handling. |
| Molecular Weight | 167.59 g/mol [2] | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 167.0349 Da[2] | Critical for high-resolution mass spectrometry (HRMS) validation. |
| TPSA | 69.6 Ų[2] | Highly polar; requires masking (protection) to cross lipid membranes during cellular assays. |
Synthetic Utility & Divergent Workflow
To harness this molecule, one must navigate its polyfunctional nature. Unprotected, the molecule exists as a zwitterion and is highly prone to intermolecular polymerization if activated blindly. Therefore, an orthogonal protection strategy is not just recommended; it is the fundamental prerequisite for its utility in library synthesis[4].
Divergent orthogonal functionalization workflow for azetidine-3-carboxylic acid derivatives.
Experimental Protocol: Orthogonal N- and C-Protection
Every synthetic protocol must be a self-validating system to prevent the propagation of errors in multi-step library synthesis. The following procedure details the N-Boc protection and subsequent esterification, incorporating critical analytical checkpoints to ensure the highly strained azetidine ring remains intact.
Objective: Synthesize 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid benzyl ester, leaving the primary alcohol free for downstream functionalization.
Step 1: N-Protection (Amine Masking)
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Procedure: Suspend 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of THF and H₂O. Add NaHCO₃ (2.5 eq) to neutralize the hydrochloride salt and generate the free amine. Dropwise add Boc-anhydride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: The biphasic THF/H₂O system ensures the highly polar starting material dissolves while buffering the reaction. NaHCO₃ is chosen over stronger bases (like NaOH or KOH) to prevent base-catalyzed ring-opening of the strained azetidine or premature side reactions.
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Self-Validation Checkpoint: Monitor by LC-MS. The product will show an[M-H]⁻ peak corresponding to the N-Boc acid. Critical: ¹H-NMR must show the azetidine CH₂ protons as a characteristic AB quartet (typically around 3.6–4.2 ppm). Loss of this symmetry strictly indicates undesired ring-opening.
Step 2: C-Protection (Carboxyl Masking)
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Procedure: Extract the crude N-Boc acid into ethyl acetate, dry over Na₂SO₄, and concentrate. Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.05 eq). Stir at room temperature for 12 hours under an inert N₂ atmosphere.
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Causality: Benzyl protection is completely orthogonal to the Boc group. This allows for selective deprotection of the carboxylic acid later via hydrogenolysis (Pd/C, H₂) without disturbing the acid-sensitive N-Boc group, enabling precise peptide coupling.
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Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should reveal a new, less polar, UV-active spot. High-Resolution Mass Spectrometry (HRMS) confirms the [M+Na]⁺ adduct.
Applications in Advanced Therapeutics
Bioisosteric Replacement & ADME Optimization
Azetidines serve as exceptional bioisosteres for larger, more lipophilic rings[1]. By replacing a piperidine or pyrrolidine moiety with a 3,3-disubstituted azetidine, medicinal chemists can significantly lower the LogP (lipophilicity) of a lead compound. This enhances aqueous solubility and improves metabolic stability while maintaining the precise 3D spatial vector required for hydrogen bond donors/acceptors at the target receptor[3][4].
PROTAC Linker Engineering
The bifunctional nature of the hydroxymethyl and carboxylic acid groups makes this compound an ideal rigidified linker for Proteolysis Targeting Chimeras (PROTACs). Traditional flexible PEG linkers often incur a high entropic penalty upon ternary complex formation (Target Protein—PROTAC—E3 Ligase). Incorporating the rigid azetidine core restricts the conformational degrees of freedom, reducing this entropic penalty and often leading to higher target degradation efficiency[3].
References
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[2] National Center for Biotechnology Information. "3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride | C5H10ClNO3 - PubChem". PubChem. Available at:
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Sigma-Aldrich. "3-(hydroxymethyl)azetidine-3-carboxylic acid hydrochloride". Sigma-Aldrich Catalog. Available at:
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[1] National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". RSC Med. Chem. Available at:
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[3] ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs". Future Medicinal Chemistry. Available at:
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[4] ChemRxiv. "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes". ChemRxiv. Available at:
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride | C5H10ClNO3 | CID 155822168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
